molecular formula C17H25ClN2O3S B3568502 4-chloro-N-cyclohexyl-3-(diethylsulfamoyl)benzamide

4-chloro-N-cyclohexyl-3-(diethylsulfamoyl)benzamide

Cat. No.: B3568502
M. Wt: 372.9 g/mol
InChI Key: DMNBBWLMQKGSRC-UHFFFAOYSA-N
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Description

4-chloro-N-cyclohexyl-3-(diethylsulfamoyl)benzamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a cyclohexyl group, and a diethylsulfamoyl moiety. It is used in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-3-(diethylsulfamoyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine to form 4-chloro-N-cyclohexylbenzamide. This intermediate is then reacted with diethylsulfamoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. The industrial methods also emphasize safety and environmental considerations, such as the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-3-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzamides with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-chloro-N-cyclohexyl-3-(diethylsulfamoyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer properties and ability to inhibit specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-3-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor modulation, it may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-cyclohexyl-3-(diethylamino)sulfonylbenzamide
  • 4-chloro-N-cyclohexyl-3-(diethylsulfamoyl)benzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different potency, selectivity, and pharmacokinetic properties, making it valuable for targeted research applications.

Properties

IUPAC Name

4-chloro-N-cyclohexyl-3-(diethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3S/c1-3-20(4-2)24(22,23)16-12-13(10-11-15(16)18)17(21)19-14-8-6-5-7-9-14/h10-12,14H,3-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNBBWLMQKGSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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